molecular formula C21H28N4O4S B2922143 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide CAS No. 1251680-55-3

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B2922143
CAS No.: 1251680-55-3
M. Wt: 432.54
InChI Key: OUFMYMMUCDCVMF-UHFFFAOYSA-N
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Description

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide features a unique structure combining:

  • An azepane-1-sulfonyl group (7-membered ring), contributing steric bulk and sulfonamide-mediated solubility or enzymatic interactions.

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-23(2)18-11-9-17(10-12-18)22-20(26)16-24-13-7-8-19(21(24)27)30(28,29)25-14-5-3-4-6-15-25/h7-13H,3-6,14-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFMYMMUCDCVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azepane ring, sulfonylation, and subsequent coupling with the pyridinone and dimethylaminophenyl acetamide moieties. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyridinone and dimethylaminophenyl groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Analogues from Diazonium Salt Coupling ()

Compounds 13a–e (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide) share the acetamide backbone but differ in substituents:

  • Core differences: The target compound uses a dihydropyridinone ring, whereas 13a–e employ cyano-hydrazine moieties.
  • Substituent effects: The azepane-sulfonyl group in the target contrasts with the sulfamoylphenyl group in 13a–e, altering solubility and steric hindrance. The dimethylamino group in the target may enhance membrane permeability compared to 13a’s methylphenyl group.
Property Target Compound Compound 13a ()
Core Structure 2-Oxo-1,2-dihydropyridin-1-yl Cyano-hydrazinylidene
Key Substituent Azepane-1-sulfonyl 4-Methylphenyl hydrazine
Melting Point (°C) Not reported 288
IR Stretches (cm⁻¹) Expected C=O (~1660), NH (~3300) C≡N (2214), C=O (1664), NH (~3325)
Bioactivity Implications Potential enzyme inhibition Hydrazine-based reactivity

Key Insight: The target’s dihydropyridinone core and azepane-sulfonyl group may offer improved metabolic stability compared to the hydrazine-based 13a–e .

Piperidine-Based Acetamides ()

Compounds 31 and 33 contain piperidin-1-yl and carbamoyl groups, differing in:

  • Ring size : The target’s azepane (7-membered) vs. piperidine (6-membered) may confer conformational flexibility.
  • Substituent diversity: The target’s dimethylamino group vs. 31’s difluorophenyl and methoxymethyl groups.
Property Target Compound Compound 31 ()
Heterocyclic Ring Azepane Piperidine
Key Functional Groups Sulfonyl, dimethylamino Difluorophenyl, methoxymethyl
Synthetic Route Likely sulfonylation/coupling Alkylation/condensation
Bioactivity Implications Sulfonamide-targeted interactions Fluorine-enhanced binding affinity

Benzotriazole and Thiophene Derivatives ()

Compound 17 (benzotriazole-thiophene acetamide) contrasts with the target in:

  • Heterocyclic systems: Benzotriazole (aromatic) vs. dihydropyridinone (partially unsaturated).
  • Synthetic methodology: Suzuki coupling (for 17) vs.
Property Target Compound Compound 17 ()
Aromaticity Partial (dihydropyridinone) Full (benzotriazole, thiophene)
Key Substituent Azepane-sulfonyl Thiophen-3-ylmethyl
Synthetic Challenge Sulfonylation optimization Palladium-catalyzed coupling

Key Insight: The target’s dihydropyridinone may reduce metabolic oxidation risks compared to 17’s fully aromatic systems .

Imidazo[1,2-a]pyridine Derivatives ()

Compounds like MM0333.02 (imidazo[1,2-a]pyridin-3-ylacetamide) highlight:

  • Heterocycle diversity: Imidazo[1,2-a]pyridine (fused bicyclic) vs. dihydropyridinone (monocyclic).
  • Functional groups : The target’s sulfonyl vs. MM0333.02 ’s methylphenyl.
Property Target Compound MM0333.02 ()
Heterocycle Dihydropyridinone Imidazo[1,2-a]pyridine
Substituent Impact Sulfonyl (polar) Methylphenyl (hydrophobic)
Bioactivity Potential sulfonamide-targeted Aromatic stacking interactions

Key Insight : The target’s sulfonyl group may enhance aqueous solubility compared to MM0333.02 ’s hydrophobic profile .

Biological Activity

The compound 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule that has garnered interest due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Structural Overview

This compound features several key structural components:

  • Dihydropyridine ring : A five-membered nitrogen-containing heterocycle known for its pharmacological significance.
  • Azepane sulfonyl group : A seven-membered nitrogen-containing ring that may influence the compound's reactivity and biological interactions.
  • Dimethylphenyl acetamide moiety : This group is often associated with enhanced biological activity, particularly in drug design.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps include:

  • Formation of the dihydropyridine ring.
  • Introduction of the azepane sulfonyl group.
  • Attachment of the dimethylphenyl acetamide moiety.

Optimizing reaction conditions is crucial for achieving high yields and purity.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of the dihydropyridine and azepane sulfonyl frameworks possess antimicrobial properties. For instance:

  • Compounds similar to the target molecule have shown potent activity against various bacterial and fungal strains, with minimal inhibitory concentrations (MIC) often in the low micromolar range .

Enzyme Inhibition

The compound may interact with specific enzymes, potentially acting as an inhibitor. Studies on related compounds have demonstrated:

  • Inhibition of carbonic anhydrase II, which is involved in numerous physiological processes .
  • Modulation of enzyme activities related to metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated a series of related compounds against a panel of pathogens. The results indicated that some compounds exhibited MIC values as low as 10.7 μmol/mL, suggesting strong antimicrobial potential .
  • Neuroprotective Effects : Investigations into neuroprotective properties revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .
  • Pharmacological Applications : The compound's structure suggests possible applications in developing new therapeutic agents targeting various diseases, including infections and metabolic disorders.

The biological effects of this compound likely arise from its ability to bind to specific molecular targets:

  • Enzyme Binding : The azepane sulfonyl group may enhance binding affinity to enzymes, altering their activity.
  • Receptor Interaction : Potential interactions with receptors involved in neurotransmission or inflammation could lead to significant pharmacological effects.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ADihydropyridine + SulfonamideAntimicrobial (MIC ~15 μmol/mL)
Compound BAzepane + AcetamideEnzyme Inhibitor (CA II)
Target CompoundDihydropyridine + Azepane Sulfonyl + Dimethylphenyl AcetamideAntimicrobial & Neuroprotective

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